molecular formula C15H13NO B6375681 2-Cyano-4-(4-ethylphenyl)phenol CAS No. 1261967-14-9

2-Cyano-4-(4-ethylphenyl)phenol

Cat. No.: B6375681
CAS No.: 1261967-14-9
M. Wt: 223.27 g/mol
InChI Key: VYUYTAAAAYPTGJ-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-ethylphenyl)phenol is a substituted phenolic compound characterized by a phenol ring with a cyano (-CN) group at the 2-position and a 4-ethylphenyl group at the 4-position. The cyano group is a strong electron-withdrawing substituent, which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

Properties

IUPAC Name

5-(4-ethylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-11-3-5-12(6-4-11)13-7-8-15(17)14(9-13)10-16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUYTAAAAYPTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684654
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-14-9
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild and green reaction conditions, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids. This method is efficient and environmentally friendly, allowing for the production of large quantities of the compound without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-ethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ether derivatives or amine derivatives

Scientific Research Applications

2-Cyano-4-(4-ethylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-ethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenol Derivatives

2-Cyano-4-(4-methylphenyl)phenol
  • Molecular Formula: C₁₄H₁₁NO
  • Molar Mass : 209.24 g/mol
  • Key Differences : The methyl substituent (vs. ethyl) reduces steric hindrance and lipophilicity. This likely results in higher aqueous solubility compared to the ethyl analog. However, experimental data for the ethyl derivative remain unavailable .
4-Nitrophenol
  • Molecular Formula: C₆H₅NO₃
  • Molar Mass : 139.11 g/mol
  • Key Differences: The nitro (-NO₂) group is more electron-withdrawing than cyano, leading to greater acidity (pKa ~7.1 vs. phenol’s ~10). This contrasts with 2-cyano-4-(4-ethylphenyl)phenol, where the cyano group’s moderate electron withdrawal may result in a pKa between 8–9, though experimental confirmation is needed .

Heterocyclic Analogs: Imidazole Derivatives

2-Cyano-4-(4-ethylphenyl)imidazole
  • Structure: Imidazole ring with cyano and 4-ethylphenyl substituents.
  • Key Differences: The imidazole core introduces basicity due to its nitrogen atoms, unlike the acidic phenol group.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Inferred Properties
This compound C₁₅H₁₃NO 223.27 2-Cyano, 4-(4-ethylphenyl) Higher lipophilicity vs. methyl analog; moderate acidity
2-Cyano-4-(4-methylphenyl)phenol C₁₄H₁₁NO 209.24 2-Cyano, 4-(4-methylphenyl) Lower steric bulk; higher solubility
4-Nitrophenol C₆H₅NO₃ 139.11 4-Nitro High acidity (pKa ~7.1)
2-Cyano-4-(4-ethylphenyl)imidazole C₁₂H₁₀N₄ 210.24 2-Cyano, 4-(4-ethylphenyl) Basic imidazole core; distinct reactivity

Research Findings and Trends

The cyano group’s electron-withdrawing nature increases acidity, though less so than nitro substituents.

Synthetic Accessibility: While highlights a one-step synthesis for 2-cyanoimidazole derivatives, phenolic analogs like this compound may require alternative routes, such as Friedel-Crafts alkylation or Ullmann coupling .

Applications: Phenolic derivatives with cyano groups are often intermediates in dye synthesis or pharmaceutical agents. The ethylphenyl moiety’s bulk may enhance binding specificity in drug design.

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